Methyl myristelaidate

Catalog No.
S3439787
CAS No.
72025-18-4
M.F
C15H28O2
M. Wt
240.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl myristelaidate

CAS Number

72025-18-4

Product Name

Methyl myristelaidate

IUPAC Name

methyl (E)-tetradec-9-enoate

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

InChI

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h6-7H,3-5,8-14H2,1-2H3/b7-6+

InChI Key

RWIPSJUSVXDVPB-VOTSOKGWSA-N

SMILES

CCCCC=CCCCCCCCC(=O)OC

Canonical SMILES

CCCCC=CCCCCCCCC(=O)OC

Isomeric SMILES

CCCC/C=C/CCCCCCCC(=O)OC

Biomarker and Standard in Lipid Research

(E)-Methyl tetradec-9-enoate serves as a biomarker for specific metabolic processes and cellular activities. Its presence and concentration in biological samples, like blood or tissue extracts, can be indicative of certain physiological states. Additionally, its well-defined structure and readily available commercial sources make it a valuable standard in various analytical techniques like gas chromatography and mass spectrometry used for lipid analysis [1, 2].

  • Sources:
    • [1] Larodan Research Grade Lipids:
    • [2] PubChem:

Substrate for Enzyme Studies

(E)-Methyl tetradec-9-enoate can be employed as a substrate for studying the activity and specificity of various enzymes involved in fatty acid metabolism. By observing the rate and pattern of its degradation by specific enzymes, researchers can gain insights into the mechanisms and regulation of these enzymes [3].

Potential Applications in Drug Discovery

Emerging research suggests that (E)-Methyl tetradec-9-enoate might hold potential in drug discovery efforts. Its specific properties and interactions with biological systems are being explored in the context of developing novel therapeutic agents, although further investigation is needed to elucidate its full potential in this area [4].

  • Source:
    • While information on specific applications in drug discovery is limited, ongoing research can be found through scientific databases like PubMed or Google Scholar using the compound name "(E)-Methyl tetradec-9-enoate".

Methyl myristelaidate is an organic compound with the chemical formula C15H28O2C_{15}H_{28}O_{2} and a molecular weight of 240.4 g/mol. It is classified under fatty acid esters, specifically as a methyl ester of myristelaidic acid, which is an unsaturated fatty acid. The compound appears as a liquid with a characteristic odor and has a melting point of approximately 52.2 °C and a boiling point around 306.6 °C at standard atmospheric pressure .

Typical of fatty acid esters, including:

  • Hydrolysis: In the presence of water and an acid or base catalyst, methyl myristelaidate can break down into myristelaidic acid and methanol.
  • Transesterification: This reaction involves the exchange of the alkoxy group of the ester with an alcohol, producing different fatty acid esters and alcohols.
  • Oxidation: Under certain conditions, methyl myristelaidate can be oxidized to form various products, including aldehydes or carboxylic acids .

Methyl myristelaidate exhibits several biological activities that are noteworthy:

  • Antimicrobial Properties: Some studies indicate that fatty acid esters like methyl myristelaidate possess antimicrobial properties, making them potential candidates for use in food preservation and personal care products.
  • Skin Penetration Enhancer: Due to its fatty nature, it may enhance the permeability of skin for topical formulations, facilitating drug delivery .
  • Potential as a Biofuel Component: Its properties as a methyl ester suggest possible applications in biodiesel production, which is an area of active research .

Methyl myristelaidate can be synthesized through several methods:

  • Esterification: The most common method involves the reaction between myristelaidic acid and methanol in the presence of an acid catalyst, such as sulfuric acid.
  • Transesterification: This method can also be employed using triglycerides derived from vegetable oils, reacting them with methanol to yield methyl esters including methyl myristelaidate.
  • Chemical Modification: Starting from other fatty acids or their derivatives, chemical modifications can lead to the formation of methyl myristelaidate through various organic synthesis techniques .

Methyl myristelaidate finds applications in various fields:

  • Cosmetics and Personal Care: Used as an emollient and skin conditioning agent due to its moisturizing properties.
  • Food Industry: It may be utilized as a flavoring agent or preservative due to its antimicrobial properties.
  • Pharmaceuticals: Potentially used in drug formulations as a carrier or penetration enhancer .

Research on interaction studies involving methyl myristelaidate primarily focuses on its behavior in formulations:

  • Nanoemulsion Systems: Studies have shown that methyl myristelaidate can be used to create stable oil-in-water nanoemulsions, which are beneficial for cooling systems and thermal energy storage applications .
  • Compatibility with Other Compounds: Interaction studies have explored its compatibility with various surfactants and other excipients in formulations, helping to optimize product performance in different applications .

Several compounds are structurally similar to methyl myristelaidate, each exhibiting unique properties:

Compound NameChemical FormulaKey Features
Methyl MyristateC15H30O2C_{15}H_{30}O_{2}Saturated ester; commonly used in cosmetics
Methyl MyristoleateC15H28O2C_{15}H_{28}O_{2}Unsaturated ester; potential health benefits
Methyl PalmitateC16H32O2C_{16}H_{32}O_{2}Saturated ester; widely used in food and cosmetics
Methyl StearateC18H36O2C_{18}H_{36}O_{2}Saturated ester; used in biodiesel production

Uniqueness of Methyl Myristelaidate

Methyl myristelaidate is unique due to its unsaturated nature compared to other similar compounds like methyl myristate and methyl palmitate. This unsaturation imparts distinct physical properties and biological activities, making it particularly suitable for specific applications in pharmaceuticals and personal care products.

XLogP3

5.4

Dates

Modify: 2023-08-19

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